molecular formula C26H21F4N3O4 B12202165 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol

2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol

Cat. No.: B12202165
M. Wt: 515.5 g/mol
InChI Key: LDYIQJQGZYEDTN-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by its unique structure, which includes a trifluoromethyl group, a dimethoxyphenyl group, and a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol typically involves multiple steps, including the formation of the pyrimidine ring and the subsequent functionalization of the aromatic rings. Common synthetic routes may include:

    Formation of the Pyrimidine Ring: This step often involves the condensation of appropriate precursors under controlled conditions.

    Functionalization of Aromatic Rings:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it suitable for use in materials science and other industrial applications.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with various substituents. Examples include:

Uniqueness

The uniqueness of 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the trifluoromethyl group, in particular, may enhance its stability and biological activity compared to other similar compounds.

Properties

Molecular Formula

C26H21F4N3O4

Molecular Weight

515.5 g/mol

IUPAC Name

2-[2-amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol

InChI

InChI=1S/C26H21F4N3O4/c1-35-20-10-7-14(11-21(20)36-2)22-23(32-25(31)33-24(22)26(28,29)30)17-9-8-16(12-19(17)34)37-13-15-5-3-4-6-18(15)27/h3-12,34H,13H2,1-2H3,(H2,31,32,33)

InChI Key

LDYIQJQGZYEDTN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N=C(N=C2C(F)(F)F)N)C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O)OC

Origin of Product

United States

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